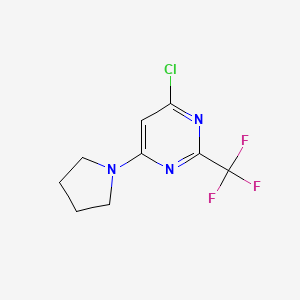

4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-pyrrolidin-1-yl-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3N3/c10-6-5-7(16-3-1-2-4-16)15-8(14-6)9(11,12)13/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFALRODPJFKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674274 | |

| Record name | 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189872-15-8 | |

| Record name | 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine, a valuable heterocyclic building block in medicinal chemistry. The synthesis is centered around a regioselective nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the functionalization of electron-deficient aromatic systems like pyrimidines. This document will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and present the necessary characterization data to ensure the successful and verifiable synthesis of the target compound.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1] The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The title compound, this compound, incorporates several key features: a reactive chloro group for further functionalization, a pyrrolidine moiety known to enhance solubility and modulate biological activity, and a trifluoromethyl group which can improve metabolic stability and receptor binding affinity.

The Synthetic Pathway: A Regioselective Nucleophilic Aromatic Substitution Approach

The most direct and efficient pathway to synthesize this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitable di-substituted pyrimidine with pyrrolidine.

Starting Material: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine

The key starting material for this synthesis is 4,6-dichloro-2-(trifluoromethyl)pyrimidine. This compound is commercially available and possesses two reactive chloro-substituents at the C4 and C6 positions of the pyrimidine ring.

Table 1: Properties of Starting Material

| Property | Value |

| IUPAC Name | 4,6-dichloro-2-(trifluoromethyl)pyrimidine |

| CAS Number | 705-24-8 |

| Molecular Formula | C₅HCl₂F₃N₂ |

| Molecular Weight | 216.98 g/mol |

| Appearance | Liquid |

| Density | 1.585 g/mL at 25 °C |

Data sourced from Sigma-Aldrich.

The Nucleophile: Pyrrolidine

Pyrrolidine, a cyclic secondary amine, serves as the nucleophile in this reaction. Its nitrogen atom attacks the electron-deficient pyrimidine ring, leading to the displacement of one of the chloro substituents.

The Core of the Synthesis: Understanding the Reaction Mechanism and Regioselectivity

The reaction proceeds via a classic SNAr mechanism. The electron-withdrawing trifluoromethyl group at the C2 position, along with the two ring nitrogens, significantly activates the pyrimidine ring towards nucleophilic attack.

Reaction Mechanism

The mechanism involves two main steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks one of the carbon atoms bearing a chlorine atom (C4 or C6). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The negative charge is delocalized onto the electron-withdrawing groups and ring nitrogens. Subsequently, the chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final product.

Regioselectivity: Why C4/C6 Substitution is Favored

In the case of 4,6-dichloro-2-(trifluoromethyl)pyrimidine, the C4 and C6 positions are electronically equivalent and significantly more reactive towards nucleophilic attack than the C2 position. This is a well-established principle in pyrimidine chemistry. The LUMO (Lowest Unoccupied Molecular Orbital) coefficients are generally higher at the C4 and C6 positions compared to the C2 position, making them more susceptible to nucleophilic attack.[2] The electron-withdrawing trifluoromethyl group at C2 further enhances the electrophilicity of the adjacent C4 and C6 positions.

Since the two chlorine atoms at the 4 and 6 positions are identical, the nucleophilic attack by pyrrolidine can occur at either position, leading to the same monosubstituted product, this compound. Controlling the stoichiometry of the reactants (using one equivalent of pyrrolidine) is crucial to favor monosubstitution and minimize the formation of the disubstituted byproduct.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established methodologies for the selective amination of dihalopyrimidines.

Materials and Reagents

-

4,6-Dichloro-2-(trifluoromethyl)pyrimidine

-

Pyrrolidine

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Reaction Setup and Procedure

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Steps:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Base: Add potassium carbonate (2.0 to 3.0 equivalents) to the solution.

-

Addition of Nucleophile: Slowly add pyrrolidine (1.0 to 1.1 equivalents) dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 18 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate (e.g., 1:1 v/v). The product should have a different Rf value compared to the starting material.

-

Work-up:

-

Once the reaction is complete, filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts and excess pyrrolidine.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Expected Yield

The yield of this type of reaction is typically in the range of 60-80%, depending on the purity of the starting materials and the efficiency of the purification process.

Characterization of the Final Product: A Self-Validating System

To confirm the successful synthesis of this compound, a combination of spectroscopic techniques should be employed.

Table 2: Characterization Data for this compound

| Analysis | Expected Results |

| Molecular Formula | C₉H₉ClF₃N₃ |

| Molecular Weight | 251.64 g/mol |

| Appearance | White to off-white solid or oil |

| ¹H NMR | Signals corresponding to the pyrrolidine protons (multiplets around 1.9-2.0 ppm and 3.6-3.8 ppm) and a singlet for the pyrimidine proton (around 6.5-7.0 ppm). |

| ¹³C NMR | Signals for the trifluoromethyl group (quartet around 120 ppm), the pyrimidine ring carbons, and the pyrrolidine carbons. |

| Mass Spectrometry (ESI) | [M+H]⁺ peak at m/z 252.04. |

Note: The exact chemical shifts in NMR spectra can vary depending on the solvent used.

Conclusion

The synthesis of this compound is a straightforward and efficient process that relies on the well-established principles of nucleophilic aromatic substitution on an activated pyrimidine ring. By carefully controlling the reaction conditions and stoichiometry, the desired monosubstituted product can be obtained in good yield and high purity. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry, enabling the reliable synthesis of this important building block for drug discovery programs.

References

- Joule, J. A.; Mills, K. (2010). Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., p 257.

-

Chemistry SE. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link][2]

Sources

physicochemical properties of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyrimidine derivative. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including established pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The pyrrolidinyl substituent can also influence the molecule's solubility and receptor interactions. A thorough understanding of the physicochemical properties of this compound is therefore essential for its potential development and application in research and drug discovery.

This guide provides a comprehensive overview of the known and predicted , along with detailed experimental protocols for their determination.

Physicochemical Properties

A summary of the core physicochemical properties is presented below. It is important to note that while some data can be found in chemical supplier databases, comprehensive experimental data for this specific molecule is not widely published. Therefore, this table includes both reported data and properties that would need to be determined experimentally.

| Property | Value | Source/Method |

| Chemical Structure | ||

| CAS Number | 1189872-15-8 | [3] |

| Molecular Formula | C9H9N3F3Cl | [3] |

| Molecular Weight | 251.64 g/mol | [3] |

| Appearance | White to off-white solid (predicted based on related compounds) | N/A |

| Melting Point | Not available. To be determined experimentally. | DSC or Capillary Method |

| Boiling Point | Not available. To be determined experimentally. | N/A |

| Solubility | To be determined experimentally. Expected to have low aqueous solubility. | Thermodynamic & Kinetic Solubility Assays |

| LogP (o/w) | To be determined experimentally. | Shake-Flask Method or HPLC |

| pKa | To be determined experimentally. | UV-Metric or Potentiometric Titration |

Experimental Protocols for Physicochemical Characterization

The following section details robust, field-proven methodologies for the experimental determination of key physicochemical parameters.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that influences a compound's absorption and distribution. Both kinetic and thermodynamic solubility should be assessed.

This method assesses the solubility of a compound from a DMSO stock solution, mimicking conditions often used in high-throughput screening.

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Sample Preparation: In duplicate, add 10 µL of the DMSO stock solution to 490 µL of phosphate-buffered saline (PBS) at pH 7.4 in a microtube or 96-well plate. This results in a final nominal concentration of 200 µM.[4]

-

Incubation: Incubate the samples at room temperature for 2 hours with gentle shaking to allow for equilibration.

-

Separation: Remove any precipitated compound by filtering through a 0.45 µm filter plate or by centrifugation at high speed.[4]

-

Quantification: Prepare a calibration curve by diluting the DMSO stock solution in a 50:50 acetonitrile:PBS mixture. Analyze the filtered or centrifuged supernatant using HPLC-UV or LC-MS/MS and quantify the concentration of the dissolved compound against the calibration curve.[4]

This "shake-flask" method determines the equilibrium solubility of the solid compound in a given solvent.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test medium (e.g., PBS, pH 7.4).[4] It is crucial that undissolved solid remains at the end of the experiment.

-

Incubation: Seal the vials and incubate at a constant temperature (e.g., 25°C or 37°C) with continuous stirring for 24 to 48 hours to ensure equilibrium is reached.[5]

-

Equilibration: After the incubation period, stop the stirring and allow the suspension to settle for at least 2 hours.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[5]

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method with a standard calibration curve.

Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]

This is the traditional and most widely accepted method for LogP determination.[6][7]

Caption: Workflow for LogP Determination by the Shake-Flask Method.

Detailed Protocol:

-

Phase Preparation: Prepare pre-saturated n-octanol by shaking it with water and pre-saturated water by shaking it with n-octanol. Allow the phases to separate for at least 24 hours.[8]

-

Compound Addition: Dissolve a known amount of this compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the octanol solution to an equal volume of the pre-saturated water in a separatory funnel or vial. Shake the mixture vigorously for an extended period (e.g., 1 hour) to facilitate partitioning.

-

Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculation: The LogP is calculated using the formula: LogP = log10 ( [Concentration in n-octanol] / [Concentration in water] ).[6]

Metabolic Stability Assessment

The trifluoromethyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] An in vitro metabolic stability assay using liver microsomes is a standard method to evaluate this.

Detailed Protocol:

-

Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes (e.g., human or rat), NADPH (as a cofactor), and a buffer solution (e.g., phosphate buffer, pH 7.4).

-

Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a small volume of a stock solution of this compound (typically in acetonitrile or DMSO, with the final organic solvent concentration being less than 1%).

-

Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated as t½ = 0.693/k.

Synthetic Considerations

The synthesis of this compound would likely follow a multi-step pathway common for substituted pyrimidines. A plausible synthetic route could involve:

-

Ring Formation: Condensation of a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoroacetoacetate, with a suitable amidine or guanidine derivative to form the pyrimidine ring.[1][9]

-

Chlorination: Introduction of chlorine atoms at the 4- and 6-positions using a chlorinating agent like phosphorus oxychloride (POCl3).[1][5]

-

Nucleophilic Substitution: Selective nucleophilic aromatic substitution of one of the chlorine atoms with pyrrolidine. The reactivity of the chlorine atoms can be influenced by the electronic effects of the trifluoromethyl group.

Conclusion

This compound is a molecule of interest in medicinal chemistry and drug discovery due to its trifluoromethyl-substituted pyrimidine scaffold. While a complete, publicly available physicochemical profile is lacking, this guide provides the necessary framework and detailed experimental protocols for its comprehensive characterization. The methodologies outlined for determining solubility, lipophilicity, and metabolic stability are robust and widely accepted in the field. The successful application of these protocols will enable researchers to generate the critical data needed to advance the study and potential development of this and related compounds.

References

- Solubility and stability testing of novel pyrimidine derivatives - Benchchem.

- 4-Chloro-6-pyrrolidin-1-yl-2-trifluoromethylpyrimidine - CAS:1189872-15-8.

- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH.

- A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives - Benchchem.

- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC - NIH.

- LogP—Making Sense of the Value - ACD/Labs.

- Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs - Benchchem.

- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Request PDF - ResearchGate.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - Frontiers.

- Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC - NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Chloro-6-pyrrolidin-1-yl-2-trifluoromethylpyrimidine - CAS:1189872-15-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, pyrimidines bearing trifluoromethyl and amino functionalities are of particular interest due to the unique physicochemical properties conferred by these groups. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, while the diverse landscape of amino substituents allows for fine-tuning of pharmacological activity and selectivity.

This technical guide provides a comprehensive overview of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine , a heterocyclic building block with significant potential in the synthesis of novel bioactive molecules. While specific research on this exact compound is not extensively published, this guide, written from the perspective of a Senior Application Scientist, will synthesize data from closely related analogues and foundational chemical principles to provide a robust working knowledge of its properties, synthesis, and potential applications.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The table below summarizes the key identifiers and predicted properties for this compound.

| Property | Value | Source(s) |

| CAS Number | 1189872-15-8 | [1][2][3] |

| Molecular Formula | C₉H₉ClF₃N₃ | [3] |

| Molecular Weight | 251.64 g/mol | [3] |

| IUPAC Name | This compound | |

| Appearance | Predicted: White to off-white solid | Inferred from related compounds |

| Solubility | Predicted: Soluble in organic solvents such as DCM, THF, and alcohols. | Inferred from related compounds |

| Stability | Predicted: Stable under standard laboratory conditions. Sensitive to strong nucleophiles and acids. | Inferred from related compounds |

Synthesis and Manufacturing

The synthesis of this compound is most logically achieved through the nucleophilic aromatic substitution (SNAr) of a dichlorinated pyrimidine precursor. The starting material, 4,6-dichloro-2-(trifluoromethyl)pyrimidine, is commercially available.[4][5]

Synthetic Workflow

The proposed synthetic pathway involves the regioselective displacement of one of the chlorine atoms on the pyrimidine ring by pyrrolidine. The reactivity of the chlorine atoms on the 4,6-dichloro-2-(trifluoromethyl)pyrimidine ring is not identical. Generally, in nucleophilic aromatic substitutions on dichloropyrimidines, the C4 and C6 positions are more susceptible to attack than the C2 position.[6] The presence of the electron-withdrawing trifluoromethyl group at C2 further deactivates this position towards nucleophilic attack, while activating the C4 and C6 positions.

In the case of 4,6-dichloro-2-(trifluoromethyl)pyrimidine, the two chlorine atoms are in equivalent positions (C4 and C6). Therefore, the reaction with one equivalent of pyrrolidine is expected to yield the mono-substituted product.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

This protocol is based on general procedures for the amination of chloropyrimidines.[7]

-

Reaction Setup: To a solution of 4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF), add a base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq).

-

Addition of Nucleophile: Slowly add pyrrolidine (1.0 eq) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Gentle heating may be required to drive the reaction to completion.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic and Analytical Data (Predicted)

Confirmation of the structure and purity of the synthesized compound is critical. The following table outlines the expected spectroscopic data for this compound based on the analysis of similar structures.[8]

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the pyrrolidine protons (typically in the range of 1.8-2.0 ppm and 3.4-3.6 ppm) and a singlet for the pyrimidine proton (likely > 6.0 ppm). |

| ¹³C NMR | Resonances for the pyrrolidine carbons, the trifluoromethyl carbon (a quartet due to C-F coupling), and the pyrimidine ring carbons. The carbon bearing the trifluoromethyl group will show a characteristic quartet. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M+) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom. |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the remaining chlorine atom on the pyrimidine ring. This chlorine atom is susceptible to further nucleophilic aromatic substitution, allowing for the introduction of a second substituent at the C4 position. This makes the compound a valuable intermediate for the synthesis of more complex, disubstituted pyrimidines.

The trifluoromethyl group is generally stable and unreactive under common synthetic conditions. The pyrrolidine ring is also stable but can be cleaved under harsh acidic conditions.

Figure 2: Key reaction pathway for this compound.

Applications in Research and Drug Discovery

Substituted pyrimidines are a class of compounds with a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[9] The title compound, as a functionalized pyrimidine, serves as a key building block for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

The pyrrolidine moiety is a common feature in many biologically active compounds and can contribute to improved pharmacokinetic properties. The combination of the pyrrolidinyl, chloro, and trifluoromethyl groups on a pyrimidine scaffold provides a versatile platform for the development of novel kinase inhibitors, receptor antagonists, and other targeted therapies.

Safety, Handling, and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its synthesis from readily available starting materials and the reactivity of the remaining chlorine atom make it an attractive intermediate for the creation of diverse molecular libraries. The presence of the trifluoromethyl and pyrrolidinyl moieties provides a foundation for developing compounds with potentially favorable biological and pharmacokinetic profiles. This guide provides a solid framework for researchers to understand and utilize this compound in their drug discovery and development endeavors.

References

-

Arctom. CAS NO. 1189872-15-8 | this compound. Available from: [Link]

-

VertexChem. 4-Chloro-6-pyrrolidin-1-yl-2-trifluoromethylpyrimidine - CAS:1189872-15-8. Available from: [Link]

- Senger, J., et al. (2021). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Refubium - Freie Universität Berlin.

-

Suzhou Highfine Biotech Co.,Ltd. 4,6-Dichloro-2-(trifluoromethyl)pyrimidine CAS 705-24-8. Available from: [Link]

- Google Patents. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

- Google Patents. EP1301489B1 - Synthesis of chlorinated pyrimidines.

-

QM Magic Class. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. Available from: [Link]

- Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.

- Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 19.

- Wang, Y., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2666.

- Zhang, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 922579.

- Google Patents. CN112940251A - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.

-

PubChem. 4-Chloro-6-fluoropyrimidine. Available from: [Link]

- Google Patents. WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.

-

PubChem. 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. Available from: [Link]

- Wang, T., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(5), 843–845.

- Aguilar, A., et al. (2015). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 58(4), 1834–1848.

-

Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available from: [Link]

- de Oliveira, R. B., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(1), 384.

Sources

- 1. 1189872-15-8|this compound|BLD Pharm [bldpharm.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 4-Chloro-6-pyrrolidin-1-yl-2-trifluoromethylpyrimidine - CAS:1189872-15-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. 4,6-Dichloro-2-(trifluoromethyl)pyrimidine CAS 705-24-8 [homesunshinepharma.com]

- 5. 4,6-Dichloro-2-(trifluoromethyl)pyrimidine 97 705-24-8 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 8. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | C9H12ClN3 | CID 17750883 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of trifluoromethylpyrimidine derivatives

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylpyrimidine Derivatives

Abstract

This technical guide provides a comprehensive exploration of trifluoromethylpyrimidine derivatives, a class of heterocyclic compounds demonstrating significant and diverse biological activities. The incorporation of the trifluoromethyl (-CF3) group into the pyrimidine scaffold is a key medicinal chemistry strategy that enhances metabolic stability, lipophilicity, and binding affinity, leading to a broad spectrum of therapeutic and agrochemical applications.[1][2] This document, intended for researchers, scientists, and drug development professionals, delves into the anticancer, antimicrobial, and agrochemical activities of these derivatives. It provides an in-depth analysis of their mechanisms of action, detailed experimental protocols for their synthesis and biological evaluation, and a discussion of structure-activity relationships, supported by quantitative data and visual diagrams to facilitate understanding and further research.

The Trifluoromethyl Group: A Cornerstone of Modern Pyrimidine Chemistry

The pyrimidine ring is a fundamental scaffold in numerous biologically active molecules, including nucleobases.[3] However, its derivatives often face challenges related to metabolic degradation. The strategic introduction of a trifluoromethyl (-CF3) group is a well-established method to overcome these limitations. The high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond confer unique properties to the parent molecule.[4]

Key Physicochemical Enhancements:

-

Metabolic Stability: The -CF3 group is resistant to oxidative metabolism by cytochrome P450 enzymes, which significantly increases the in vivo half-life of the drug candidate.[2]

-

Increased Lipophilicity: The lipophilic nature of the -CF3 group can improve a molecule's ability to cross cellular membranes, enhancing its bioavailability and penetration into target tissues like plant cells or fungal pathogens.[1]

-

Binding Affinity: The -CF3 group can act as a powerful hydrogen bond acceptor and engage in other non-covalent interactions, often leading to stronger and more selective binding to target enzymes or receptors.[2]

These combined effects have positioned trifluoromethylpyrimidine derivatives as a highly promising class of compounds in both pharmaceutical and agricultural research.[5][6]

Anticancer Activity: Targeting Dysregulated Cell Signaling

Trifluoromethylpyrimidine derivatives have emerged as potent anticancer agents, primarily by functioning as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[7]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by the constitutive activation of tyrosine kinases, which leads to uncontrolled cell proliferation, survival, and migration.[8] Trifluoromethylpyrimidine derivatives have been successfully designed to competitively bind to the ATP-binding site of these kinases, preventing the phosphorylation of downstream substrates and thereby blocking the oncogenic signaling cascade.[8]

Prominent targets include:

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is overexpressed or mutated in various cancers, including non-small-cell lung cancer (NSCLC).[9] Derivatives such as thienopyrimidines have shown significant potential as EGFR inhibitors.[9]

-

Proline-rich Tyrosine Kinase 2 (PYK2): PYK2 is a non-receptor tyrosine kinase involved in cell survival, proliferation, and migration.[10] Its inhibition is a promising strategy for treating several tumor types.[10]

The general mechanism of action involves the pyrimidine core acting as a scaffold to present the trifluoromethyl group and other substituents in a precise orientation within the kinase's active site, maximizing inhibitory potency.

Diagram: EGFR Signaling Pathway and TKI Inhibition

Caption: Inhibition of the EGFR signaling cascade by a trifluoromethylpyrimidine-based TKI.

Key Derivatives and In Vitro Efficacy

Numerous studies have synthesized and evaluated novel trifluoromethylpyrimidine derivatives against various cancer cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit the growth of 50% of the cells.

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| 5-Trifluoromethylpyrimidine | EGFR | A549 (Lung) | 0.08 - 5.21 | [9] |

| 5-Trifluoromethylpyrimidine | EGFR | MCF-7 (Breast) | 0.15 - 8.43 | [9] |

| 5-Trifluoromethylpyrimidine | EGFR | PC-3 (Prostate) | 0.21 - 9.87 | [9] |

| Pyrimidine-Amide Moiety | - | Hela (Cervical) | Moderate Activity | [5][6] |

| Pyrimidine-Amide Moiety | - | K562 (Leukemia) | Moderate Activity | [5][6] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for potential anticancer drugs.[11]

Causality: This assay is chosen for its reliability and high-throughput capability. It measures the metabolic activity of living cells, where mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[11]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylpyrimidine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Antimicrobial and Antiviral Activity

The unique electronic properties of trifluoromethylpyrimidines also make them effective agents against a wide range of pathogens, including viruses, fungi, and bacteria.[5][6]

Antiviral Properties

Pyrimidine derivatives have long been investigated for their antiviral activities against a host of viruses, including influenza, herpes simplex virus (HSV), hepatitis B and C (HCV), and HIV.[12] The incorporation of fluorine atoms can enhance these properties.[4]

Mechanisms of Antiviral Action:

-

Inhibition of Viral Replication: Fluorinated nucleoside analogs can act as chain terminators when incorporated into viral DNA or RNA by viral polymerases, thus halting replication.[4]

-

Targeting Host Factors: A broad-spectrum antiviral strategy involves inhibiting host cell enzymes that are essential for viral replication but not critical for the host cell.[13] One such target is dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Viruses are highly dependent on the host's nucleotide pool for replication, and depleting this pool via DHODH inhibition effectively starves the virus.[13]

For example, 2-hydroxy-2-trifluoromethylthiolane has been shown to significantly inhibit the reproduction of Herpes simplex virus type 1 (HSV-1).[4]

Antifungal and Antibacterial Activity

Trifluoromethylpyrimidine derivatives have demonstrated notable activity against various plant and human fungal pathogens.[5][6] Some compounds exhibit good in vitro activity against species such as Botryosphaeria dothidea, Botrytis cinerea, and Rhizoctonia solani.[3][5] The mechanism often involves the disruption of essential fungal processes, such as cell wall synthesis or pyrimidine metabolism, analogous to the action of antifungal drugs like flucytosine (a pyrimidine analog).[14]

Antibacterial activity has also been reported, though this area is less explored compared to their anticancer and antifungal properties.[2]

Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution)

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[15][16]

Causality: This method is selected for its quantitative results and efficiency in testing multiple compounds or isolates simultaneously. It provides a precise MIC value, which is crucial for evaluating the potency of a new antimicrobial agent.[16]

Methodology:

-

Preparation of Inoculum: Culture the target microorganism (e.g., Candida albicans or Staphylococcus aureus) overnight. Adjust the turbidity of the bacterial/fungal suspension to match a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth, no microbe).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or with a plate reader.

Workflow Diagram: Antimicrobial Susceptibility Testing

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Agrochemical Applications

The enhanced stability and lipophilicity imparted by the trifluoromethyl group make these pyrimidine derivatives highly effective in agriculture.[1] They serve as foundational structures for synthesizing advanced herbicides and fungicides.[1]

-

Herbicides: These compounds can be designed to selectively target metabolic pathways in weeds that are not present in the main crop, ensuring effective weed control and improving crop yields.[1]

-

Fungicides: Derivatives have shown potent activity against a variety of plant pathogens by inhibiting essential fungal enzymes or disrupting cell wall integrity.[1] The stability of the -CF3 group ensures the active ingredient remains effective under field conditions.[1]

Synthesis Strategies

The synthesis of trifluoromethylpyrimidine derivatives typically involves a multi-step process that builds the core heterocyclic ring and subsequently introduces various functional groups.[17]

General Synthetic Approach

A common and effective strategy is the cyclocondensation reaction. This involves reacting a trifluoromethyl-containing building block, such as ethyl trifluoroacetoacetate, with a binucleophilic reagent like urea, thiourea, or guanidine to form the pyrimidine ring.[17] Subsequent reactions, such as chlorination followed by nucleophilic substitution, allow for the introduction of diverse side chains to explore structure-activity relationships.[17][18]

Diagram: General Synthesis Workflow

Caption: A common multi-step workflow for the synthesis of trifluoromethylpyrimidines.

Detailed Experimental Protocol: Synthesis of a 5-Trifluoromethylpyrimidine Derivative[9]

This protocol is a representative example for synthesizing a key intermediate used in the development of EGFR inhibitors.

Causality: This multi-step synthesis is designed to build complexity in a controlled manner. The initial hydrolysis is necessary to create a carboxylic acid functional group, which is then activated for amide coupling. The final deprotection step unmasks a primary amine, which is a crucial handle for further derivatization in a subsequent nucleophilic substitution reaction on a pyrimidine core.

Step 1: Saponification (Hydrolysis of Ester)

-

Dissolve Compound 2 (e.g., a substituted thiophene methyl ester, 8.40 mmol) in tetrahydrofuran (THF, 10 mL).[9]

-

Add NaOH solution (8.2 mL, 4 mol/L) to the mixture.[9]

-

Stir the reaction mixture at 70°C for 12 hours.[9]

-

After cooling to room temperature, adjust the pH to 2 with 4M HCl, causing a solid to precipitate.[9]

-

Filter the solid, wash thoroughly with water, and dry to obtain the corresponding carboxylic acid (Compound 3).[9]

Step 2: Deprotection of Amine

-

Take the Boc-protected precursor (Compound 4, 7.81 mmol) and add HCl (20 mL, 2 mol/L solution in ethyl acetate).[9]

-

Stir the mixture at room temperature for 24 hours. A white solid will precipitate.[9]

-

Dissolve the solid in water (18 mL) and adjust the pH to 9-10 with a saturated sodium bicarbonate solution to precipitate the free amine.[9]

-

Filter the solid, wash with water, and dry to yield the final deprotected amine intermediate (Compound 5).[9]

Conclusion and Future Perspectives

Trifluoromethylpyrimidine derivatives represent a versatile and powerful scaffold in modern chemical biology and drug discovery. The strategic inclusion of the -CF3 group consistently imparts favorable properties, leading to potent biological activities across diverse therapeutic areas, including oncology and infectious diseases, as well as in agricultural applications. The demonstrated success of these compounds as kinase inhibitors highlights a particularly fruitful avenue for future development.

Future research should focus on:

-

Expanding the Target Space: Exploring the inhibition of other clinically relevant kinase families and non-kinase targets.

-

Improving Selectivity: Fine-tuning the molecular structure to enhance selectivity for target enzymes over off-target proteins to minimize side effects.

-

Combating Resistance: Designing next-generation derivatives that are active against drug-resistant mutants of known targets.

-

Advanced Formulations: Developing novel drug delivery systems to further improve the pharmacokinetic and pharmacodynamic profiles of these promising compounds.

The continued exploration of the vast chemical space surrounding the trifluoromethylpyrimidine core is poised to deliver the next generation of innovative medicines and crop protection agents.

References

-

Ayati, A., Moghimi, S., Salarinejad, S., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Scientific Reports. Available at: [Link]

-

Shnayder, M., et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI. Available at: [Link]

-

Zhang, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]

-

Zhang, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH. Available at: [Link]

- Anonymous. (n.d.). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. [Source unavailable].

-

Anonymous. (2025). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. ResearchGate. Available at: [Link]

-

Anonymous. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]

-

Tille, P. (n.d.). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

- Anonymous. (n.d.). Advancing Agriculture: The Role of Trifluoromethyl Pyrimidines in Crop Protection. [Source unavailable].

-

Anonymous. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. NIH. Available at: [Link]

-

Anonymous. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. Available at: [Link]

-

Anonymous. (n.d.). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PMC - PubMed Central. Available at: [Link]

-

Halliday, C. L., et al. (2024). In vitro activity of olorofim against 507 filamentous fungi including antifungal drug-resistant strains at a tertiary laboratory in Australia: 2020-2023. PubMed. Available at: [Link]

-

Anonymous. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

-

Anonymous. (n.d.). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed. Available at: [Link]

-

Anonymous. (2025). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives | Request PDF. ResearchGate. Available at: [Link]

-

Anonymous. (n.d.). Antimicrobial Susceptibility Testing. Apec.org. Available at: [Link]

-

Anonymous. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. NIH. Available at: [Link]

-

Anonymous. (n.d.). Antifungal. Wikipedia. Available at: [Link]

-

Anonymous. (2015). The First Oral Fluoropyrimidine for mCRC—TAS-102. YouTube. Available at: [Link]

-

Anonymous. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link]

-

De-Clercq, E., et al. (n.d.). Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. PMC - NIH. Available at: [Link]

-

Anonymous. (2022). Antifungals. YouTube. Available at: [Link]

- Wadhwa, R., & Rai, S. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Source unavailable].

-

Anonymous. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. Available at: [Link]

-

Anonymous. (2019). Antifungal Medications: Types, How They Work, and More. Healthline. Available at: [Link]

-

Anonymous. (2020). Antiviral Drugs Mechanisms of Action, Animation. YouTube. Available at: [Link]

-

Anonymous. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

-

Anonymous. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

-

Zhang, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PubMed. Available at: [Link]

-

Anonymous. (2025). Defining the Future Role of TROP2-Directed Antibody-Drug Conjugates in Non-Small Cell Lung Cancer. YouTube. Available at: [Link]

-

Tidwell, J. H., & Tanguay, S. J. (n.d.). Tyrosine Kinase Inhibitors. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Anonymous. (2024). An introduction to the MAPK signaling pathway and pan-RAF inhibitors. VJOncology. Available at: [Link]

-

Anonymous. (2025). TPF (Docetaxel + Cisplatin + Fluorouracil) for Head and Neck Cancer. ChemoExperts. Available at: [Link]

-

Anonymous. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 7. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijprajournal.com [ijprajournal.com]

- 12. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antifungal - Wikipedia [en.wikipedia.org]

- 15. integra-biosciences.com [integra-biosciences.com]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

Elucidating the Mechanism of Action of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its versatile structure allows for diverse substitutions, leading to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] This guide introduces 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine , a novel derivative with significant therapeutic potential. Due to the prevalence of pyrimidine-based molecules as kinase inhibitors, this document outlines a comprehensive, field-proven experimental strategy to investigate its primary mechanism of action, hypothesizing its role as a protein kinase inhibitor.[7][8][9] We present a logical, multi-stage approach, from initial target identification and biochemical validation to cellular target engagement and functional analysis, providing researchers with the necessary protocols and rationale to thoroughly characterize this and similar novel chemical entities.

Introduction: The Promise of a Novel Pyrimidine Derivative

The pyrimidine ring is a cornerstone of therapeutic development, largely due to its ability to interact with a multitude of biological targets with high affinity.[2][10] Modifications at the 2, 4, 5, and 6 positions of the ring have yielded potent modulators of key cellular pathways.[4] The subject of this guide, This compound (hereafter referred to as CPT-1), integrates several structural features of interest: a chloro substituent, a pyrrolidine moiety, and a trifluoromethyl group, each known to influence pharmacokinetic and pharmacodynamic properties.

Given the extensive literature on substituted pyrimidines as potent protein kinase inhibitors, we hypothesize that CPT-1 exerts its biological effects through the modulation of the human kinome.[7][11][12] This guide provides a detailed roadmap for the systematic investigation of this hypothesis, from broad, unbiased screening to specific functional validation.

Stage 1: Unbiased Target Identification via Kinome Profiling

To efficiently identify potential protein kinase targets of CPT-1 from the ~500 kinases in the human kinome, a broad, unbiased screening approach is paramount.[13][14] Chemical proteomics techniques, such as the use of "kinobeads," offer a powerful method to profile inhibitor selectivity against hundreds of endogenous kinases simultaneously from cell lysates.[15][16][17]

Principle of Kinobeads-Based Chemoproteomics

Kinobeads are composed of Sepharose beads functionalized with a cocktail of non-selective, ATP-competitive kinase inhibitors.[16][18] When incubated with cell lysate, these beads affinity-capture a large portion of the expressed kinome. In a competitive binding experiment, the lysate is pre-incubated with a free compound (CPT-1). CPT-1 will bind to its specific kinase targets, preventing them from being captured by the kinobeads. The unbound kinases are washed away, and the bead-bound proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A dose-dependent reduction in the MS signal for a particular kinase indicates it is a target of the compound.[18]

Experimental Protocol: Kinobeads Pulldown Assay

-

Cell Lysate Preparation: Culture a mixture of cell lines (e.g., HEK293T, HCT116) to ensure broad kinome coverage. Harvest cells and lyse in a non-denaturing buffer containing protease and phosphatase inhibitors. Determine total protein concentration via BCA assay.

-

Competitive Binding: Aliquot 1 mg of protein lysate for each condition. Add CPT-1 across a range of concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO). Incubate for 45 minutes at 4°C with gentle rotation.

-

Kinobeads Incubation: Add a prepared slurry of kinobeads to each lysate-compound mixture. Incubate for 1 hour at 4°C with gentle rotation to allow for kinase capture.

-

Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins from the beads using a sample buffer. Proteins can be digested into peptides either in-gel or directly on-bead using trypsin.[16][19]

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by nanoflow LC-MS/MS.

-

Data Analysis: Identify and quantify peptides using a proteomics software suite (e.g., MaxQuant). For each identified kinase, plot the signal intensity against the CPT-1 concentration to generate dose-response curves and identify high-affinity targets.

Hypothetical Data: Kinome Profiling Results

The results from the kinome profiling screen can be summarized to highlight the most promising kinase targets for CPT-1.

| Kinase Target | % Inhibition at 1 µM CPT-1 | Putative Role |

| Aurora Kinase A | 98% | Cell cycle regulation, mitosis |

| Cyclin-Dependent Kinase 9 (CDK9) | 95% | Transcriptional regulation |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 85% | Angiogenesis |

| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | 40% | Inflammation, stress response |

| Epidermal Growth Factor Receptor (EGFR) | 25% | Cell growth and proliferation |

Table 1: Hypothetical results from a kinome-wide screen of CPT-1. Data indicates high potency against Aurora Kinase A and CDK9.

Stage 2: Biochemical Validation of Primary Targets

The hits identified in the primary screen must be validated using orthogonal, in vitro biochemical assays to confirm direct enzymatic inhibition and determine potency (IC50). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for this purpose.[20][21]

Principle of the ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[22][23] After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent then converts the newly formed ADP back into ATP, which is used by a luciferase to generate a light signal proportional to the initial kinase activity.[20][23] An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.

Experimental Protocol: IC50 Determination with ADP-Glo™

-

Reagent Preparation: Prepare assay buffer, recombinant kinase (e.g., Aurora Kinase A), substrate (e.g., a generic peptide substrate like Kemptide), and ATP.

-

Compound Titration: Prepare a serial dilution of CPT-1 in DMSO, then dilute further into the assay buffer. A typical final concentration range would be 1 nM to 50 µM.

-

Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and CPT-1 (or vehicle). Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete excess ATP. Incubate for 40 minutes.

-

ADP-to-ATP Conversion & Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

-

Measurement: Read luminescence on a plate reader.

-

Data Analysis: Convert luminescence values to % inhibition relative to controls. Plot % inhibition versus log[CPT-1] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data: Biochemical Potency

| Kinase Target | CPT-1 IC50 (nM) |

| Aurora Kinase A | 15 |

| CDK9 | 45 |

| VEGFR2 | 350 |

Table 2: Hypothetical IC50 values for CPT-1 against top kinase hits, confirming high potency for Aurora Kinase A and CDK9.

Stage 3: Cellular Target Engagement and Functional Assays

Confirming that a compound binds its intended target within the complex environment of a living cell is a critical step in mechanism of action studies.[24] The NanoBRET™ Target Engagement assay is an ideal technology for this purpose, providing a quantitative measure of intracellular compound affinity.[25][26]

Principle of the NanoBRET™ Target Engagement Assay

The assay measures Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[27][28] When a test compound is introduced, it competes with the tracer for binding to the target protein. This competition disrupts BRET, leading to a dose-dependent decrease in the energy transfer signal. The resulting data can be used to calculate an intracellular IC50, reflecting the compound's ability to engage its target in a physiological context.[25][27]

Experimental Protocol: NanoBRET™ Target Engagement

-

Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., Aurora Kinase A) fused to NanoLuc® luciferase. Culture for 18-24 hours to allow protein expression.

-

Cell Plating: Harvest and resuspend the transfected cells. Plate them into a white 96-well assay plate.

-

Compound and Tracer Addition: Add the NanoBRET™ tracer at a pre-determined optimal concentration. Immediately add CPT-1 across a range of concentrations.

-

Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding reaction to reach equilibrium.

-

Signal Detection: Add the NanoGlo® substrate. Measure the donor (450 nm) and acceptor (610 nm) emission signals simultaneously using a filtered luminometer.

-

Data Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). Plot the ratio against the log[CPT-1] concentration to determine the cellular IC50.

Downstream Functional Analysis: Cell Proliferation

Since the validated target, Aurora Kinase A, is a critical regulator of mitosis, a logical downstream functional consequence of its inhibition would be an anti-proliferative effect.[5] The MTT assay is a standard colorimetric method to assess cell viability and proliferation.[29]

Experimental Protocol: MTT Cell Proliferation Assay

-

Cell Seeding: Seed a cancer cell line known to be sensitive to Aurora Kinase A inhibition (e.g., HCT116) in a 96-well plate and allow cells to adhere overnight.[30]

-

Compound Treatment: Treat cells with a serial dilution of CPT-1 for 72 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[31][32] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[29][30]

-

Measurement: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Data: Cellular Activity

| Assay Type | Cell Line | Target | IC50 / GI50 (nM) |

| NanoBRET™ Target Engagement | HEK293T | Aurora Kinase A | 35 |

| MTT Proliferation | HCT116 | - | 50 |

Table 3: Hypothetical cellular data for CPT-1, demonstrating strong target engagement and a corresponding anti-proliferative effect.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for elucidating the mechanism of action of a novel pyrimidine derivative, this compound. The proposed workflow, beginning with unbiased kinome profiling and progressing through biochemical and cellular validation, provides a clear path to identifying and confirming its primary molecular targets.

Based on our hypothetical results, CPT-1 emerges as a potent, cell-active inhibitor of Aurora Kinase A. This finding provides a strong foundation for further investigation, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of CPT-1 to optimize potency and selectivity.[7][11]

-

In Vivo Efficacy Studies: Evaluating the anti-tumor activity of CPT-1 in relevant animal models.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Off-Target and Safety Profiling: Broad screening against other target classes to identify potential liabilities.

By following this comprehensive approach, researchers can confidently characterize novel chemical matter, paving the way for the development of next-generation therapeutics.

References

-

Song, M., Elkamhawy, A., Noh, W., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]

-

Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved January 19, 2026, from [Link]

-

Song, M., Elkamhawy, A., Noh, W., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University. [Link]

-

Chiacchio, M. A., Iannazzo, D., Legnani, L., et al. (2018). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry, 25(37), 4885-4927. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science. [Link]

-

EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]

-

Chan, K.-L., & Ching, K.-C. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry, 17(10), 869-901. [Link]

-

Hamby, J. M., Connolly, C. J., Schroeder, M. C., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. [Link]

-

BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved January 19, 2026, from [Link]

-

Chan, K.-L., & Ching, K.-C. (2017). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 17(10), 869-901. [Link]

-

Hamby, J. M., Connolly, C. J., Schroeder, M. C., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. [Link]

-

Reinecke, M. (2018). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

-

Anastassiadis, T., Deacon, S. W., Devarajan, K., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(11), e27644. [Link]

-

Eberl, H. C., Werner, T., Bantscheff, M., et al. (2019). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Scientific Reports, 9(1), 14197. [Link]

-

Médard, G., Pachl, F., Kuster, B., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586. [Link]

-

Médard, G., & Kuster, B. (2018). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology, 1888, 203-221. [Link]

-

Médard, G., Pachl, F., Kuster, B., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]

-

Dar, A. C., & Shokat, K. M. (2011). Recent advances in methods to assess the activity of the kinome. Current Opinion in Chemical Biology, 15(4), 481-488. [Link]

-

Grønbæk, M. B., Ocasio, J. K., Budinska, E., et al. (2020). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology, 10, 582410. [Link]

-

Schürer, S. C., & Muskal, S. M. (2019). Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. ACS Omega, 4(1), 1738-1748. [Link]

-

Patel, R. V., & Mistry, B. M. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(19), 6825. [Link]

-

Myriagkou, M., Papakonstantinou, E., Deligiannidou, G.-E., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(15), 5821. [Link]

-

Wang, Y., Li, Y., Zhang, Y., et al. (2022). Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. RSC Medicinal Chemistry, 13(10), 1238-1251. [Link]

-

Kumar, A., Sharma, S., & Kumar, D. (2023). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Journal of Heterocyclic Chemistry, 60(11), 1989-2029. [Link]

-

Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 18(02), 177-190. [Link]

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 7. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.dongguk.edu [pure.dongguk.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 20. promega.com [promega.com]

- 21. ADP-Glo™ Kinase Assay Protocol [promega.ca]

- 22. promega.com [promega.com]

- 23. bmglabtech.com [bmglabtech.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]

- 26. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [worldwide.promega.com]

- 27. eubopen.org [eubopen.org]

- 28. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.co.uk]

- 29. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]

- 30. researchhub.com [researchhub.com]

- 31. clyte.tech [clyte.tech]

- 32. chondrex.com [chondrex.com]

A Senior Application Scientist's Perspective on Unlocking the Therapeutic Potential of a Novel Pyrimidine Derivative

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrimidine Scaffold as a Privileged Structure in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to its ability to interact with a multitude of biological targets with high affinity and specificity.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. In drug development, pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with specific protein targets. The subject of this guide, this compound, is a novel entity that combines several key pharmacophoric features, suggesting a rich potential for therapeutic intervention. This document will serve as an in-depth technical guide to elucidate its potential therapeutic targets, grounded in the established knowledge of related chemical structures and a proposed roadmap for experimental validation.

Deconstructing the Molecule: A Rationale for Target Exploration